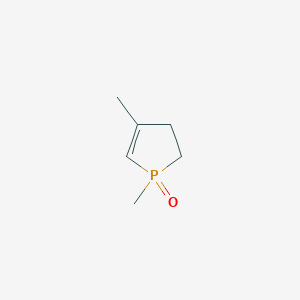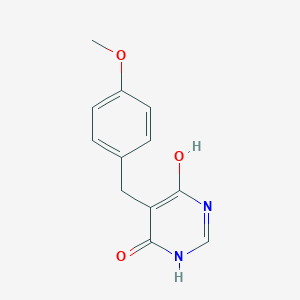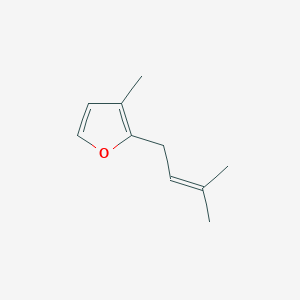![molecular formula C10H13NO2 B098178 N-[4-(1-Hydroxyethyl)phenyl]acetamide CAS No. 16375-92-1](/img/structure/B98178.png)
N-[4-(1-Hydroxyethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-Hydroxyethyl)phenyl]acetamide, commonly known as paracetamol, is a widely used analgesic and antipyretic drug. It is one of the most commonly used drugs worldwide and is available over the counter in most countries. Paracetamol is used to treat a variety of conditions, including headaches, fever, and mild to moderate pain.
Wirkmechanismus
Paracetamol works by inhibiting the production of prostaglandins, which are involved in the process of inflammation and pain. It does this by blocking the action of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Paracetamol is selective for COX-2, which is responsible for the production of prostaglandins in response to inflammation and pain.
Biochemical and Physiological Effects:
Paracetamol is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 30 minutes to 2 hours. It is metabolized in the liver and excreted in the urine. Paracetamol has a half-life of approximately 2-3 hours in adults and 4 hours in children. Paracetamol is generally well-tolerated, with few adverse effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
Paracetamol is a widely used drug in laboratory experiments due to its well-known mechanism of action and low toxicity at therapeutic doses. However, paracetamol has limitations in laboratory experiments, as it is metabolized by the liver and can be affected by other drugs that are metabolized by the same pathway. Additionally, paracetamol can interfere with the measurement of liver enzymes, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on paracetamol. One area of research is the development of new formulations of paracetamol that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential use of paracetamol in the treatment of other conditions, such as inflammation, autoimmune diseases, and cancer. Additionally, research is needed to better understand the mechanisms of paracetamol metabolism and its interactions with other drugs.
Synthesemethoden
Paracetamol can be synthesized through several methods, including the reduction of p-nitrophenol with sodium borohydride, the acetylation of p-aminophenol with acetic anhydride, or the nitration of phenol followed by reduction of the nitro group. The most commonly used method is the reduction of p-nitrophenol with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Paracetamol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials to test the efficacy of new pain-relieving drugs. Paracetamol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, rheumatoid arthritis, and cancer pain.
Eigenschaften
CAS-Nummer |
16375-92-1 |
|---|---|
Produktname |
N-[4-(1-Hydroxyethyl)phenyl]acetamide |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[4-(1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) |
InChI-Schlüssel |
AXSFXIYXBDIWQK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















